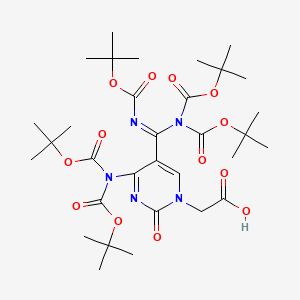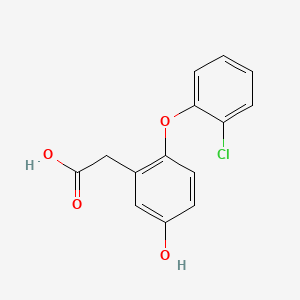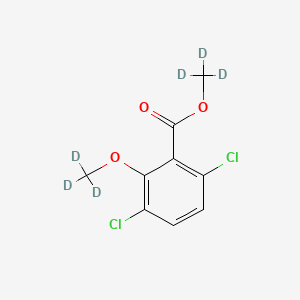
Confidential
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Confidential” is a unique chemical entity with significant importance in various scientific fields Its structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Confidential” involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that transform these materials into the desired compound. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] using [catalysts or solvents].
Step 3: Final product formation via [reaction type] with [purification methods].
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Key aspects of industrial production include:
Large-scale reactors: Utilized to handle significant volumes of reactants.
Continuous flow processes: Employed to maintain a steady production rate.
Quality control measures: Ensured through rigorous testing and monitoring.
Análisis De Reacciones Químicas
Types of Reactions
“Confidential” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Replacement of specific atoms or groups within the molecule with [substituents].
Common Reagents and Conditions
The reactions of “this compound” typically involve:
Oxidizing agents: Such as [examples].
Reducing agents: Including [examples].
Catalysts: Used to facilitate reactions, such as [examples].
Solvents: Employed to dissolve reactants and control reaction conditions, like [examples].
Major Products Formed
The major products formed from the reactions of “this compound” include:
Oxidized derivatives: Resulting from oxidation reactions.
Reduced derivatives: Formed through reduction processes.
Substituted compounds: Produced via substitution reactions.
Aplicaciones Científicas De Investigación
“Confidential” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential as a drug candidate or diagnostic tool.
Industry: Applied in the production of [specific products] and as a component in [industrial processes].
Mecanismo De Acción
The mechanism of action of “Confidential” involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular targets: Such as [specific proteins or enzymes].
Pathways involved: Including [signaling pathways or metabolic processes].
Effects exerted: Resulting in [biological or chemical outcomes].
Propiedades
Fórmula molecular |
C32H49N5O13 |
|---|---|
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
2-[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxo-5-[(Z)-N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C32H49N5O13/c1-28(2,3)46-23(41)34-21(37(26(44)49-31(10,11)12)27(45)50-32(13,14)15)18-16-35(17-19(38)39)22(40)33-20(18)36(24(42)47-29(4,5)6)25(43)48-30(7,8)9/h16H,17H2,1-15H3,(H,38,39)/b34-21- |
Clave InChI |
HJQHDGKKRVXYMH-ZXSNDDASSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/N=C(/C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N=C(C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)



![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)

